molecular formula C9H5BrClNO B11777523 7-Bromo-2-chloroquinolin-4-ol

7-Bromo-2-chloroquinolin-4-ol

Cat. No.: B11777523
M. Wt: 258.50 g/mol
InChI Key: ROCRVYVCHVKALR-UHFFFAOYSA-N
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Description

7-Bromo-2-chloroquinolin-4-ol (CAS: 2166648-02-6) is a halogenated quinoline derivative with the molecular formula C₉H₅BrClNO and a purity of ≥95% . Its structure features a quinoline core substituted with bromine at position 7, chlorine at position 2, and a hydroxyl group at position 4. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinoline derivatives in antimalarial, anticancer, and antiviral research.

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

7-bromo-2-chloro-1H-quinolin-4-one

InChI

InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(3-5)12-9(11)4-8(6)13/h1-4H,(H,12,13)

InChI Key

ROCRVYVCHVKALR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=CC2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinolin-4-ol typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2-chloroquinolin-4-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of 7-Bromo-2-chloroquinolin-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chloroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

7-Bromo-2-chloroquinolin-4-ol has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between 7-bromo-2-chloroquinolin-4-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Purity Biological Activity (Reported)
7-Bromo-2-chloroquinolin-4-ol C₉H₅BrClNO 258.5 7-Br, 2-Cl, 4-OH Quinoline, hydroxyl, halogens ≥95% Not explicitly reported
7-Bromo-4-chloroquinoline C₉H₅BrClN 242.5 7-Br, 4-Cl Quinoline, halogens N/A Intermediate in drug synthesis
7-Bromo-4-chloroquinolin-3-amine C₉H₆BrClN₂ 257.5 7-Br, 4-Cl, 3-NH₂ Quinoline, amine, halogens N/A Not reported
6-Bromo-4-phenylquinazolin-2-ol C₁₄H₉BrN₂O 301.1 6-Br, 4-phenyl, 2-OH Quinazoline, hydroxyl, phenyl N/A Potential kinase inhibition
(7-Chloroquinolin-4-yl)amino chalcones C₂₄H₁₆N₂OFCl ~410.8 7-Cl, 4-NH-aryl, chalcone chain Quinoline, chalcone, halogens N/A Antiplasmodial (heme inhibition)
Key Observations:
  • Substituent Effects: The hydroxyl group at position 4 in 7-bromo-2-chloroquinolin-4-ol distinguishes it from analogs like 7-bromo-4-chloroquinoline (Cl at position 4) and 7-bromo-4-chloroquinolin-3-amine (NH₂ at position 3).
  • Core Heterocycle: Quinazoline derivatives (e.g., 6-bromo-4-phenylquinazolin-2-ol) exhibit distinct electronic properties compared to quinolines due to the additional nitrogen atom in the fused ring system .
  • Chalcone Hybrids: Compounds like (7-chloroquinolin-4-yl)amino chalcones combine quinoline with chalcone moieties, broadening biological activity (e.g., antiplasmodial effects via heme crystallization inhibition) .

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